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L-SERINE (2,3,3-D3)

Cat. No.: B1579725
M. Wt: 108.11
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Description

Principles and Methodologies of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a specialized field that combines stable isotope labeling with advanced analytical techniques to unravel the complexities of metabolic networks. researchgate.netresearchgate.net The fundamental principle of SIRM lies in feeding cells, tissues, or organisms a substrate enriched with a stable isotope and then tracking the incorporation of this isotope into various downstream metabolites. researchgate.netresearchgate.net The resulting labeling patterns provide a direct readout of metabolic pathway activity. frontiersin.org

The primary analytical platforms for SIRM are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the specific position of an isotope within a molecule (isotopomer analysis). springernature.com This high level of detail is crucial for distinguishing between different metabolic pathways that may produce the same metabolite. springernature.com NMR is highly reproducible and provides quantitative accuracy. researchgate.net

Mass Spectrometry (MS): MS-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are highly sensitive and can detect a wide range of metabolites. creative-proteomics.com These techniques separate metabolites and then measure their mass-to-charge ratio, allowing for the determination of the number of heavy isotopes incorporated into each molecule (isotopologue analysis). researchgate.net

The data generated from SIRM experiments, which includes the total abundance of metabolites and their isotopic enrichment, can be used for differential analysis to compare metabolic states under different conditions, such as in healthy versus diseased tissues. researchgate.net

Rationale for Deuterium (B1214612) Labeling in Metabolic Flux Analysis.

Deuterium (²H), a stable isotope of hydrogen, offers several advantages for metabolic flux analysis. metsol.com Deuterium oxide (D₂O), or "heavy water," can be easily administered orally and rapidly equilibrates with the body's water pool, providing a near-universal labeling source for the metabolome. metsol.com This makes it a cost-effective and convenient tracer for studying the synthesis rates of a wide array of biomolecules, including amino acids, lipids, and carbohydrates. metsol.comresearchgate.net

One of the key benefits of deuterium labeling is its ability to investigate multiple metabolic pathways simultaneously from a single tracer. metsol.com The incorporation of deuterium into various metabolites can provide insights into water utilization and fat metabolism. creative-proteomics.com Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to study reaction mechanisms and improve the metabolic stability of drugs. symeres.comacs.org

However, there are limitations to deuterium labeling. It cannot be used to measure substrate oxidation to carbon dioxide and does not provide site-specific labeling information as readily as ¹³C. metsol.com Despite these limitations, the versatility and low cost of deuterium make it an invaluable tool in metabolic research. metsol.comresearchgate.net

Overview of L-Serine's Central Role in Intermediary Metabolism.

L-serine is a nutritionally non-essential amino acid that plays a critical and multifaceted role in intermediary metabolism. mdpi.comnhri.org.tw It serves as a central node, connecting carbohydrate metabolism with the synthesis of proteins, lipids, and nucleotides. annualreviews.organnualreviews.org

The primary sources of L-serine are dietary intake, the breakdown of proteins, and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). mdpi.comnih.gov The de novo synthesis pathway is particularly crucial in the brain, where the blood-brain barrier limits the uptake of dietary L-serine. nih.govfrontiersin.org This synthesis occurs primarily in astrocytes. nhri.org.twnih.gov

L-serine is a precursor for a vast array of essential biomolecules: mdpi.comwikipedia.org

Amino Acids: It is a precursor to glycine (B1666218) and cysteine. frontiersin.orgwikipedia.org The conversion of L-serine to glycine is a key entry point into one-carbon metabolism, providing one-carbon units for the synthesis of purines and pyrimidines. mdpi.comfrontiersin.org

Lipids: L-serine is a building block for phospholipids (B1166683), such as phosphatidylserine, and sphingolipids, including ceramides (B1148491), which are vital components of cell membranes. mdpi.comfrontiersin.org

Neurotransmitters: D-serine, synthesized from L-serine, is a potent co-agonist of NMDA receptors in the brain, playing a crucial role in neurotransmission. wikipedia.org

L-serine can be degraded to pyruvate (B1213749), a glucogenic amino acid, thereby contributing to gluconeogenesis. mdpi.com The intricate metabolic pathways involving L-serine highlight its importance in maintaining cellular homeostasis and its involvement in a wide range of physiological functions. mdpi.comfrontiersin.org Compromised L-serine metabolism has been linked to various diseases, particularly neurological disorders. annualreviews.orgnih.gov

Table 1: Key Metabolic Roles of L-Serine

Metabolic Area Role of L-Serine Key Products
Amino Acid Synthesis Precursor Glycine, Cysteine frontiersin.orgwikipedia.org
One-Carbon Metabolism One-carbon unit donor (via conversion to glycine) Purines, Pyrimidines, S-adenosylmethionine (SAMe) mdpi.com
Lipid Synthesis Building block Phosphatidylserine, Sphingolipids (e.g., Ceramides) mdpi.comfrontiersin.org
Gluconeogenesis Glucogenic substrate Pyruvate, 2-Phosphoglycerate mdpi.com
Neurotransmission Precursor to D-serine D-serine (NMDA receptor co-agonist) wikipedia.org
Protein Synthesis Constituent of proteins Contributes to protein structure and function mdpi.com

| Transsulfuration Pathway | Initiator | Cysteine, Taurine (B1682933), Glutathione (B108866) mdpi.com |

Properties

Molecular Weight

108.11

Purity

98%

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of L Serine 2,3,3 D3

Chemical and Chemo-Enzymatic Synthesis Routes for Deuterated L-Serine

The introduction of deuterium (B1214612) into the L-serine molecule can be accomplished through various synthetic methodologies, ranging from purely chemical reactions to integrated systems that leverage the specificity of enzymes. acs.org

Chemical Synthesis: Purely chemical methods often involve the reduction of a suitable precursor with a deuterium source. One established route involves the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid using deuterium gas (D₂). researchgate.net Another approach is the catalytic asymmetric hydrogenation of dehydroserine (B14470637) derivatives, which can introduce deuterium at the β-position in an enantioselective manner. acs.org Additionally, methods like hydrogen-deuterium (H/D) exchange using deuterium oxide (D₂O) under specific conditions can facilitate the replacement of hydrogen atoms with deuterium. evitachem.com Transition metal-catalyzed H/D exchange, for example using a Palladium on carbon (Pd/C) catalyst in a D₂O system, has been effectively used for deuterating phenylalanine derivatives and can be adapted for other amino acids. researchgate.net

Chemo-Enzymatic Synthesis: Chemo-enzymatic strategies combine the efficiency of chemical synthesis with the high selectivity of biological catalysts. nih.govd-nb.info These methods offer significant advantages in controlling stereochemistry and site-specificity. acs.org

A notable chemo-enzymatic approach utilizes a dual-enzyme system to catalyze H/D exchange directly on the amino acid. acs.orgnih.gov For instance, the combination of an aminotransferase (DsaD) and a partner protein (DsaE) can achieve H/D exchange at both the Cα and Cβ positions of various amino acids. nih.govchemrxiv.org When DsaD is used alone, deuteration occurs exclusively at the Cα position, but when paired with DsaE, the system can deuterate aliphatic amino acids at both Cα (with ~95% incorporation) and Cβ (with 84–93% incorporation), while maintaining excellent enantiomeric excess (>99% ee). nih.gov

Another powerful enzymatic tool is the use of serine hydroxymethyltransferase, which can synthesize serine from glycine (B1666218). nih.gov By using appropriately labeled glycine precursors, specific isotopic labeling of the resulting serine can be achieved. For example, L-[1,2-¹³C₂, ¹⁵N]Serine has been prepared from labeled glycine using this enzyme. nih.gov Similarly, the synthesis of L-serine stereospecifically labeled at the C-3 position has been accomplished through the hydrogenation of an acrylic acid derivative with deuterium, followed by a highly selective deacetylation of the 2S isomer by the enzyme Acylase I. researchgate.net

Synthetic Method Key Reagents/Enzymes Position(s) Deuterated Reference
Chemical Hydrogenation(Z)-2-acetamido-3-methoxyacrylic acid, D₂C-3 researchgate.net
Catalytic Asymmetric HydrogenationDehydroserine derivatives, Rhodium catalystβ-position (C-3) acs.org
Dual-Enzyme H/D ExchangeAminotransferase (DsaD), Partner Protein (DsaE), D₂OCα and Cβ (C-2, C-3) nih.gov
Chemo-Enzymatic(Z)-2-acetamido-3-methoxyacrylic acid, D₂, Acylase IC-3 researchgate.net

Validation of Isotopic Enrichment and Positional Specificity

Following synthesis, it is critical to validate both the degree of deuterium incorporation (isotopic enrichment) and the precise locations of the deuterium atoms (positional specificity). nih.gov Commercially available L-Serine (2,3,3-D3) typically features an isotopic enrichment of 98 atom % D. cdnisotopes.comisotope.com

The validation process confirms that the desired hydrogen atoms at the C-2 and C-3 positions have been successfully and selectively replaced by deuterium. This is crucial for applications where the isotopic label serves as a tracer or for altering the molecule's properties in a predictable way. acs.orgmedchemexpress.com For example, in studies measuring metabolic pathways like transsulphuration, the precise enrichment of [2,3,3-d3] serine in biological samples is a key parameter. nih.gov The development of stereoarray isotope labeling (SAIL) technology relies on the availability of highly enantioselective and positionally specific isotope-labeled amino acids. acs.org Analytical procedures have been developed to measure these enrichments with high accuracy, showing recoveries greater than 99% of theoretical values and low coefficients of variation (<3% for enrichments >0.5%). nih.gov

Analytical Techniques for Deuterium Incorporation Assessment

A suite of powerful analytical techniques is employed to rigorously assess the incorporation of deuterium in L-Serine (2,3,3-D3). nih.govisotope.comrsc.org The primary methods for confirming isotopic purity, enrichment, and positional labeling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrsc.org

NMR spectroscopy is an indispensable tool for confirming the site-selectivity of deuteration. acs.orgnih.gov

¹H NMR (Proton NMR): This is the most direct method for verifying the position of deuterium incorporation. The principle is based on the disappearance or reduction of signals in the proton spectrum corresponding to the positions where hydrogen has been replaced by deuterium. rsc.org The percentage of deuteration can be calculated by comparing the integral intensities of the signals from the deuterated product to those of the non-deuterated starting material or an internal standard. rsc.orgrsc.org For instance, the deuteration percentage at a specific site can be determined from the relationship between the integrals of the proton signal in the starting material versus the final product. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that confirms the presence and chemical environment of the incorporated deuterium atoms. usf.edu While having lower resolution and sensitivity than ¹H NMR, it is highly specific for analyzing deuterated metabolites. usf.edu

¹³C NMR (Carbon-13 NMR): In conjunction with ¹H NMR, ¹³C NMR can provide further structural confirmation and help assess the purity of the labeled compound. rsc.org

NMR Technique Principle of Assessment Information Gained Reference
¹H NMRReduction/disappearance of proton signalsPositional specificity, % Deuterium incorporation nih.govrsc.orgrsc.org
²H NMRDirect detection of deuterium signalsConfirmation of deuterium presence and location usf.edu
¹³C NMRAnalysis of the carbon backboneStructural confirmation, overall purity rsc.org

For L-Serine (2,3,3-D3), the incorporation of three deuterium atoms results in a mass increase of approximately 3 Daltons compared to the unlabeled compound (a mass shift of M+3).

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is often used for the analysis of amino acids after they have been converted to more volatile derivatives, such as t-butyldimethylsilyl (TBDMS) derivatives. nih.gov It has been successfully used to measure the enrichment of [2,3,3-d3] serine in complex biological matrices like plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) and LC-MS/MS: This is a highly sensitive method for the analysis of deuterated amino acids in various samples. mdpi.com UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) is frequently used to determine the levels of deuterium incorporation. nih.gov Quantification can be performed by comparing the isotopologue clusters of the deuterated product and the unlabeled substrate. rsc.org

These MS techniques provide robust, quantitative data on the success of the labeling synthesis and are critical for quality control and for applications in metabolic research. acs.orgsigmaaldrich.comfujifilm.com

Applications in De Novo Metabolic Pathway Elucidation and Flux Determination

Tracing of One-Carbon Unit Fluxes via the Folate Cycle

L-serine is a major donor of one-carbon units for the folate cycle, a critical metabolic hub for the synthesis of nucleotides and for methylation reactions. biorxiv.orgmdpi.comnih.gov The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the transfer of the β-carbon of serine to tetrahydrofolate (THF), producing glycine (B1666218) and 5,10-methylenetetrahydrofolate (CH2-THF). frontiersin.orgnih.govcreative-proteomics.com By using L-Serine (2,3,3-D3) as a tracer, the flux of these deuterated one-carbon units can be monitored as they are utilized in various biosynthetic pathways. pnas.org

The de novo synthesis of purines, the building blocks of DNA and RNA, requires one-carbon units from the folate cycle. pnas.orgfrontiersin.orgnih.gov Specifically, two steps in the purine (B94841) biosynthesis pathway utilize one-carbon units in the form of 10-formyl-THF. L-Serine (2,3,3-D3) has been instrumental in demonstrating the direct contribution of serine to the purine ring. Studies using stable isotope resolved metabolomics (mSIRM) have tracked the incorporation of deuterium (B1214612) from L-Serine (2,3,3-D3) into purine nucleotides in various cell types, including cancer cells. researchgate.net Research in non-small cell lung cancer (NSCLC) tissues has shown a preference for glucose-derived serine for purine synthesis over exogenously supplied serine. researchgate.net

Table 1: Research Findings on L-Serine (2,3,3-D3) in Purine Biosynthesis

Research Area Key Finding Experimental Approach Significance
Non-Small Cell Lung Cancer (NSCLC) Metabolism 13C6-glucose was a more significant carbon source for purine synthesis in NSCLC tissues compared to exogenous D3-serine. researchgate.net Multiplexed Stable Isotope Resolved Metabolomics (mSIRM) with 13C6-glucose and D3-serine. researchgate.net Highlights differences in substrate utilization between in vitro cell lines and in vivo tumor tissues for cancer therapy development. researchgate.net

Thymidylate (dTMP), a crucial component of DNA, is synthesized from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase. This reaction requires a one-carbon unit from 5,10-methylenetetrahydrofolate (CH2-THF), which is directly derived from serine. nih.gov The use of L-Serine (2,3,3-D3) allows for the direct measurement of the flux of serine-derived one-carbon units towards thymidylate synthesis, providing insights into DNA replication rates and the efficacy of drugs that target this pathway. nih.gov

The one-carbon units derived from serine can be used to regenerate S-adenosylmethionine (SAM), the universal methyl donor for a vast array of transmethylation reactions. mdpi.comnih.govnutripath.com.au These reactions are essential for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and cellular function. nih.gov While serine doesn't directly contribute a methyl group in all cases, it supports the methionine cycle by providing one-carbon units for the remethylation of homocysteine to methionine. nih.govphysiology.org L-Serine (2,3,3-D3) tracing studies can elucidate the contribution of serine to maintaining the cellular methylation potential. nih.gov

Contribution to Thymidylate Synthesis.

Investigation of Phospholipid and Sphingolipid Biosynthesis Pathways

L-serine is a fundamental building block for the synthesis of major classes of membrane lipids, including phospholipids (B1166683) and sphingolipids. frontiersin.orgbiorxiv.orgresearchgate.netnih.gov The use of L-Serine (2,3,3-D3) enables the tracking of the serine backbone as it is incorporated into these complex lipids, providing a means to study their de novo synthesis and turnover. researchgate.netbiorxiv.org

Phosphatidylserine (PS) is a key phospholipid synthesized in the endoplasmic reticulum through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine (B1630911), is replaced by serine. nih.gov L-serine is also a precursor for phosphatidylethanolamine (PE) and phosphatidylcholine (PC). nih.govnih.gov Studies using labeled L-serine have been crucial in understanding the kinetics and regulation of these pathways. For instance, research in rat hepatocytes using L-[3-14C]serine elucidated the rates of PS synthesis and its subsequent decarboxylation to PE. nih.gov Similar tracer studies with L-Serine (2,3,3-D3) can provide more detailed insights into the dynamics of these pathways under various physiological and pathological conditions.

Sphingolipids, a complex class of lipids involved in signaling and maintaining membrane structure, are all derived from a sphingoid base backbone. researchgate.netrsc.org The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT), to form 3-ketodihydrosphingosine. rsc.orgresearchgate.netnih.gov This molecule is then further metabolized to create the diverse array of sphingolipids. The use of L-Serine (2,3,3-D3) in combination with labeled fatty acids allows for the unequivocal distinction between de novo synthesized sphingolipids and pre-existing pools. researchgate.net This technique has been used to monitor the entirety of ER-associated sphingolipid biosynthesis and to understand how factors like N-acyl chain length influence the metabolic rate of different sphingolipid species. researchgate.net

Table 2: Research Findings on L-Serine (2,3,3-D3) in Sphingolipid Biosynthesis

Research Area Key Finding Experimental Approach Significance
De Novo Sphingolipid Synthesis Use of stable isotope-labeled L-serine-d3 and palmitate-d3 allows for clear differentiation between newly synthesized and existing sphingolipids. researchgate.net Pulse-labeling with stable isotopes followed by mass spectrometry. researchgate.net Provides a robust method to study the dynamics and regulation of the entire sphingolipid biosynthetic pathway. researchgate.net
Ceramide Metabolism Very-long-chain ceramides (B1148491) (e.g., C24:0, C24:1) turnover more rapidly than long-chain ceramides (e.g., C16:0, C18:0). researchgate.net Pulse-chase experiments using deuterated free fatty acids. researchgate.net Demonstrates that N-acyl chain length is a key determinant of sphingolipid metabolic rates and biological function. researchgate.net

Incorporation into Phosphatidylserine and Derivatives.

Elucidation of Serine-Glycine Interconversion Dynamics

The reversible conversion of serine to glycine is a cornerstone of one-carbon metabolism, a fundamental process that provides the building blocks for the synthesis of nucleotides, lipids, and other essential biomolecules. nih.govnih.govnhri.org.tw L-SERINE (2,3,3-D3) has been instrumental in dissecting the complexities of this interconversion.

When L-SERINE (2,3,3-D3) is introduced into a biological system, the deuterium labels at the C2 and C3 positions act as tracers. nih.govcymitquimica.com The enzyme serine hydroxymethyltransferase (SHMT), present in both the cytosol (SHMT1) and mitochondria (SHMT2), catalyzes the transfer of the hydroxymethyl group from serine to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate (CH2-THF). nih.govnih.govnih.gov

The use of L-SERINE (2,3,3-D3) allows for the differentiation between cytosolic and mitochondrial one-carbon metabolism. nih.gov When serine is catabolized in the mitochondria, one of the deuterium atoms is lost during the oxidation to formate (B1220265). nih.gov This results in singly labeled (M+1) downstream products. Conversely, cytosolic serine catabolism can lead to doubly labeled (M+2) products, providing a clear distinction between the metabolic activities in these two cellular compartments. biorxiv.org

Research has shown that the interconversion is highly dynamic and responsive to cellular conditions. For instance, in lung cancer cells, low glucose conditions were found to enhance the conversion of serine to glycine, a process accompanied by the upregulation of mitochondrial one-carbon metabolism enzymes. nih.gov Isotope tracing with labeled serine has also been crucial in understanding the metabolic reprogramming that occurs in various diseases, including cancer and fibrosis. nih.govnih.gov

Table 1: Research Findings on Serine-Glycine Interconversion using L-SERINE (2,3,3-D3)

Research AreaKey FindingsIsotopic Labeling OutcomeReference
Compartmentalized One-Carbon MetabolismDistinguished between cytosolic and mitochondrial serine catabolism pathways.Mitochondrial pathway leads to M+1 labeled products; cytosolic pathway can produce M+2 labeled products. nih.govbiorxiv.org
Lung Cancer MetabolismLow glucose enhances serine to glycine conversion and upregulates mitochondrial one-carbon enzymes.Increased relative labeling in glycine from serine under low glucose conditions. nih.gov
FibrosisMTHFD2 is required for increased cellular glycine levels downstream of TGF-β.Labeling from 2,3,3-D3-Serine showed decreased M+1 glycine upon MTHFD2 knockdown. nih.gov

Contribution to Cysteine and other Sulfur-Containing Amino Acid Metabolism

L-serine serves as the carbon backbone for the synthesis of cysteine, a critical amino acid for protein structure and the production of the major intracellular antioxidant, glutathione (B108866). nih.govfrontiersin.orgmdpi.com The transsulfuration pathway, which facilitates this conversion, has been effectively studied using L-SERINE (2,3,3-D3).

In this pathway, homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine. By tracing the deuterium labels from L-SERINE (2,3,3-D3), researchers can quantify the flux through this pathway and determine the rate of de novo cysteine synthesis. nih.gov

Studies in sheep using L-[2,3,3-d3] serine have successfully measured the rate of transsulfuration, demonstrating that a significant portion of the irreversible loss rate of cysteine is accounted for by its synthesis from serine. nih.gov This method provides a non-radioactive and effective alternative for studying sulfur amino acid metabolism in both animals and humans. nih.gov Furthermore, comprehensive metabolic tracing in murine tissues has revealed that de novo cysteine synthesis from serine is particularly high in the liver and pancreas. nih.gov

The metabolism of L-serine is also linked to the synthesis of taurine (B1682933) and glutathione, both of which play vital roles in various physiological processes. nih.govfrontiersin.org Isotopic labeling studies help to elucidate the contribution of serine to these essential sulfur-containing compounds.

Table 2: Research Findings on Serine's Contribution to Sulfur Amino Acid Metabolism using L-SERINE (2,3,3-D3)

Metabolic PathwayOrganism/SystemKey FindingsReference
TranssulfurationSheepQuantified the rate of cysteine synthesis from serine, accounting for 17% to 21% of cysteine's irreversible loss. nih.gov
De Novo Cysteine SynthesisMurine TissuesHighest rates of de novo cysteine synthesis from serine were observed in the liver and pancreas. nih.gov

Analysis of Amino Acid Transamination and Catabolic Pathways Involving Serine

L-serine participates in various transamination and catabolic reactions that are essential for amino acid homeostasis and energy metabolism. The use of L-SERINE (2,3,3-D3) allows for the detailed analysis of these pathways.

Transamination reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by aminotransferases. L-serine can be converted to hydroxypyruvate by serine-pyruvate aminotransferase. frontiersin.org By monitoring the fate of the deuterated carbon skeleton of L-SERINE (2,3,3-D3), researchers can trace its entry into various metabolic routes following transamination.

Furthermore, serine can be catabolized to pyruvate (B1213749), a key intermediate in central carbon metabolism, through the action of serine dehydratase. nih.gov Isotopic labeling studies help to quantify the contribution of serine to the pyruvate pool and, consequently, to the tricarboxylic acid (TCA) cycle and gluconeogenesis.

In a study on hepatic lipogenesis, infusion of [2,3,3-2H]serine revealed substantial labeling in both NADPH and palmitate in the liver, indicating that serine catabolism is a significant source of NADPH for fatty acid synthesis. biorxiv.org This highlights the importance of serine catabolic pathways in providing reducing equivalents for anabolic processes.

Table 3: Research Findings on Serine Transamination and Catabolism using L-SERINE (2,3,3-D3)

Metabolic ProcessSystemKey FindingsIsotopic Labeling OutcomeReference
Hepatic LipogenesisIn vivo (mice)Serine catabolism is a significant source of cytosolic NADPH for fatty acid synthesis in the liver.Substantial labeling from [2,3,3-2H]serine into hepatic NADPH and palmitate. biorxiv.org
One-Carbon FluxIn vivo (mice)Hepatic one-carbon metabolism from serine produces cytosolic NADPH.Predominance of M+2 5-methyl-THF in the liver, consistent with cytosolic serine catabolism. biorxiv.org

Mechanistic Enzymology Via Deuterium Kinetic Isotope Effects Kie

Principles of Deuterium (B1214612) KIE in Enzyme Catalysis

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution of an atom involved in the reaction. numberanalytics.com The deuterium KIE (²H KIE) is the most common type used in enzymology and is expressed as the ratio of the reaction rate for the light isotope (H) to that of the heavy isotope (D), or KIE = kH/kD. numberanalytics.comwikipedia.org Isotopic substitution has the most significant impact on reaction rates when the relative mass change is large, making the substitution of protium (B1232500) (¹H) with deuterium (²H) particularly effective, as it doubles the atomic mass. wikipedia.org

The fundamental origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. numberanalytics.com Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond. For a reaction to occur, this bond must be broken, which requires energy to reach the transition state. Because the C-D bond starts from a lower energy level, its cleavage requires more activation energy, resulting in a slower reaction rate compared to the C-H bond cleavage. numberanalytics.com

The magnitude of the KIE provides critical information about the reaction mechanism. researchgate.net A significant primary KIE (typically >2) is strong evidence that the C-H bond is being broken or formed in the rate-determining step of the reaction. numberanalytics.comnih.gov The interpretation of KIEs can reveal whether C-H bond cleavage is rate-limiting, help to identify specific reaction steps, and provide insight into the structure of the transition state. numberanalytics.comnih.govnih.gov Factors that influence the magnitude of the KIE include the mass difference between the isotopes, temperature, and the specific reaction mechanism. numberanalytics.com For instance, KIEs are generally larger at lower temperatures. numberanalytics.com

Applications to Serine Hydroxymethyltransferase (SHMT) Mechanisms

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). wikipedia.orgontosight.aiebi.ac.uk This reaction is a primary source of one-carbon units for various biosynthetic pathways, including the synthesis of nucleotides and amino acids. ontosight.aiebi.ac.uk

The catalytic mechanism involves several steps where C-H bonds are broken or formed. wikipedia.orgebi.ac.uk After forming an external aldimine with the PLP cofactor, the crucial step for KIE studies is the cleavage of the Cα-Cβ bond of serine to release a formaldehyde (B43269) equivalent, which is subsequently captured by THF. wikipedia.org This is preceded by the abstraction of the proton from the hydroxyl group of serine and followed by protonation at the Cα position to form the glycine-PLP adduct. ebi.ac.uk

Using L-SERINE (2,3,3-D3) as a substrate allows for the investigation of these specific steps. Deuteration at C2 (the α-carbon) would probe the proton abstraction from this position during the conversion to glycine. Deuteration at C3 (the β-carbon) would investigate the bond cleavage events at this position. A study measuring the ¹³C KIE on the SHMT reaction from pig liver reported values of 0.994 for position C-3 and 0.995 for position C-2, suggesting that C-C bond cleavage is not the primary rate-limiting step under the tested conditions. nih.govresearchgate.net While this study focused on carbon isotopes, the use of L-SERINE (2,3,3-D3) in deuterium KIE experiments would directly probe the hydrogen transfer steps. Observing a significant deuterium KIE would indicate that C-H bond cleavage at either the α or β-carbon is at least partially rate-limiting.

Table 1: Isotope Effects on the Serine Hydroxymethyltransferase (SHMT) Reaction

IsotopologuePosition of IsotopeMeasured KIE 13(VMax/Km)InferenceReference
13C-SerineC-2 (α-carbon)0.995 ± 0.007C-C bond cleavage is not significantly rate-limiting. nih.gov, researchgate.net
13C-SerineC-3 (β-carbon)0.994 ± 0.006C-C bond cleavage is not significantly rate-limiting. nih.gov, researchgate.net

Investigation of Serine Palmitoyltransferase (SPT) Mechanisms

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. elifesciences.orgnih.gov It catalyzes the PLP-dependent condensation of L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.govnih.gov This reaction is initiated by the deprotonation of the α-carbon of L-serine after it forms an external aldimine with the PLP cofactor. nih.gov

Further research has shown that the binding of the second substrate, palmitoyl-CoA (or a nonreactive analogue), can significantly accelerate the deprotonation at the Cα of L-serine. nih.gov NMR studies demonstrated that the hydrogen-deuterium exchange at the α-carbon of L-serine is slow in the binary SPT-serine complex but increases 100-fold upon addition of a palmitoyl-CoA analogue. nih.gov This indicates that Cα deprotonation occurs before the C-C bond formation and that the binding of the second substrate induces a conformational change that facilitates this deprotonation step. nih.gov

Table 2: Deuterium KIE Studies on Serine Palmitoyltransferase (SPT)

Enzyme SourceSubstrateObservationMechanistic ImplicationReference
Sphingomonas paucimobilis[2,3,3-D]l-serineA clear kinetic isotope effect was observed.Cα-H bond cleavage is at least partially rate-limiting. researchgate.net
Human SPT[2,3,3-D]l-serineNo significant isotope effect was observed.Cα-H bond cleavage is not the rate-limiting step in the human enzyme. researchgate.net
General SPTL-serine in D₂O with palmitoyl-CoA analogue100-fold increase in H-D exchange rate at Cα upon analogue binding.Substrate binding synergy; Cα-deprotonation precedes C-C bond formation. nih.gov

Probing Reaction Intermediates and Transition States

Kinetic isotope effects are among the most powerful tools for determining the structures of transition states in enzyme-catalyzed reactions. nih.govacs.org By measuring the effect of isotopic substitution at different positions, researchers can gain detailed information about bond lengths and charge distribution in the transition state. acs.org L-SERINE (2,3,3-D3) allows for the probing of both primary and secondary KIEs. Deuterium at C2 probes the Cα-H bond cleavage (a primary effect), while deuterium at C3 can probe changes in hybridization or hyperconjugation effects (secondary effects) during the reaction.

For example, in the reaction catalyzed by serine acetyltransferase, solvent deuterium KIEs were used to propose a general base catalytic mechanism. nih.gov The observed KIE values of 1.9 on V and 2.5 on V/K suggested that a single proton is in flight during the rate-limiting transition state, which is likely the formation of the tetrahedral intermediate between serine and acetyl-CoA. nih.gov

The magnitude of a KIE can help distinguish between different mechanistic possibilities, such as dissociative (stepwise) versus associative (concerted) pathways. acs.org For instance, a maximal δ-deuterium KIE is expected for a dissociative reaction that proceeds through a carbocationic intermediate. acs.org This principle, though often applied in other systems, is directly relevant to understanding PLP-dependent enzymes like SHMT and SPT, where various charged intermediates (e.g., quinonoid intermediates) are formed. nih.gov By combining experimental KIE data from substrates like L-SERINE (2,3,3-D3) with computational models, a detailed picture of the enzyme's transition state structure can be constructed. researchgate.net This approach provides invaluable insights into how enzymes achieve their catalytic power. researchgate.net

Advanced Analytical Methodologies for L Serine 2,3,3 D3 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Tracing

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of L-Serine (2,3,3-D3) and its metabolites. nih.gov It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In metabolic studies, LC-MS can be used to measure the enrichment of deuterated serine in various biological samples, providing insights into the dynamics of serine metabolism. nih.govotsuka.co.jp

For instance, a study on leukemia cells utilized LC-MS to quantify the uptake and metabolism of deuterated serine. researchgate.netbiorxiv.org The method allowed for the simultaneous measurement of both the labeled (L-Serine (2,3,3-D3)) and unlabeled serine, providing a direct measure of isotopic enrichment. biorxiv.org The use of deuterated amino acid mixtures as internal standards in LC-MS analysis helps to ensure the accuracy and reproducibility of quantification.

High-resolution mass spectrometry (HRMS) offers the ability to discern the isotopic fine structure of molecules. This is particularly useful in stable isotope tracing studies, as it allows for the precise determination of the number and position of isotopic labels within a molecule. When analyzing metabolites derived from L-Serine (2,3,3-D3), HRMS can distinguish between different isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net This level of detail is critical for elucidating complex metabolic pathways. For example, by tracking the distribution of deuterium (B1214612) atoms in downstream metabolites, researchers can map the flow of carbon and hydrogen atoms through interconnected metabolic networks. researchgate.net

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and their resulting fragment ions are analyzed. This provides structural information about the original molecule. In the context of L-Serine (2,3,3-D3) tracing, MS/MS is used to identify and quantify specific deuterated metabolites. researchgate.net By selecting a specific parent ion (e.g., the molecular ion of a deuterated metabolite) and fragmenting it, a unique fragmentation pattern is generated. This pattern serves as a fingerprint for that specific molecule, allowing for its unambiguous identification even in complex biological matrices. u-tokyo.ac.jp The fragmentation of protonated serine and its derivatives has been shown to involve competitive charge-remote and charge-directed pathways. nih.gov Studies on fully deuterated serine have helped to confirm fragmentation mechanisms, such as the loss of heavy water (D2O). researchgate.net

A study of small polar metabolites in leukemia cell extracts used a hybrid Quadrupole-Orbitrap mass spectrometer to acquire MS/MS data through All Ion Fragmentation (AIF). researchgate.netbiorxiv.org This approach allowed for the positive assignment of serine and its deuterated counterpart by aligning their molecular masses and quantitative AIF fragments. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another key analytical tool for metabolic studies involving L-Serine (2,3,3-D3). nih.gov Prior to analysis, non-volatile compounds like amino acids must be chemically modified through a process called derivatization to make them volatile. Common derivatization techniques include silylation and acylation. researchgate.net

A study investigating transsulfuration in sheep utilized GC-MS to analyze the t-butyldimethylsilyl derivatives of [2,3,3-d3]serine. nih.gov This method allowed for the measurement of tracer enrichments in plasma and skin biopsy samples with high accuracy and precision. nih.gov Another study developed a GC-MS method to measure serine enantiomers and glycine (B1666218) in cerebrospinal fluid, which involved nonchiral derivatization followed by separation on a chiral column. nih.gov The derivatization of serine can lead to multiple products, such as in trimethylsilylation where the hydroxyl, carboxyl, and amino groups can be modified. researchgate.net

ParameterValueReference
Recovery of [2,3,3-d3]serine standard>99% of theoretical values nih.gov
Variation coefficient for [2,3,3-d3]serine<3% (for enrichment >0.5%) nih.gov
Quantification limit for D-serine (GC-MS)0.14 µmol/L nih.gov
Quantification limit for L-serine (GC-MS)0.44 µmol/L nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of L-Serine (2,3,3-D3) studies, NMR is invaluable for positional isotope tracing. It can precisely determine the location of the deuterium labels within a molecule, which is crucial for understanding the stereospecificity of enzymatic reactions and the flow of atoms through metabolic pathways. researchgate.netresearchgate.netnih.gov

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus. wikipedia.org This technique is highly specific for deuterated compounds and can be used to monitor the metabolism of L-Serine (2,3,3-D3) in vitro and in vivo. nih.gov A significant advantage of ²H NMR is the low natural abundance of deuterium (0.016%), which results in a very low background signal, making the detection of labeled metabolites highly sensitive. wikipedia.org

A study on glioblastoma models used ²H magnetic resonance spectroscopy (MRS) to monitor the metabolism of [2,3,3-²H₃]serine. nih.gov The researchers were able to detect several deuterated metabolites, including [¹⁴,¹⁴-²H₂] 5,10-methylene-tetrahydrofolate, [²H]glycine, and [²H]formate, providing a direct window into the one-carbon metabolic pathway. nih.gov However, the resolution of deuterium NMR can be lower than that of proton NMR. magritek.com

PropertyDescriptionReference
Spin1 wikipedia.org
Natural Abundance0.016% wikipedia.org
Chemical Shift RangeSimilar to proton NMR wikipedia.org
ResolutionGenerally lower than proton NMR wikipedia.orgmagritek.com

Carbon-13 (¹³C) NMR spectroscopy, particularly with proton decoupling, is a powerful tool for tracing the carbon backbone of molecules. While L-Serine (2,3,3-D3) is labeled with deuterium, its metabolism can be studied in conjunction with ¹³C-labeled precursors to track the flow of both hydrogen and carbon atoms simultaneously. nih.govnih.gov

In studies of serine and glycine metabolism, ¹³C NMR has been used to analyze the isotopomers of serine formed from ¹³C-labeled glycine. nih.govscilit.com This allows for the calculation of the fractional contributions of different sources to the serine pool. The combination of ¹³C NMR and GC-MS provides a comprehensive picture of glycine-serine interconversion. nih.gov For instance, research in Saccharomyces cerevisiae used ¹³C NMR to demonstrate that when formate (B1220265) is the one-carbon donor, its assimilation is primarily cytoplasmic, whereas when serine is the donor, significant metabolism occurs through mitochondrial pathways. nih.gov

TechniqueApplicationKey FindingsReference
¹³C NMRStudy of folate-mediated single-carbon metabolismProduction of [3-¹³C]serine from [¹³C]formate occurs mainly in the cytosol. nih.gov
¹³C NMRAnalysis of glycine-serine interconversionFormation of [2-¹³C]-, [3-¹³C]-, and [2,3-¹³C]serine from [2-¹³C]glycine. nih.gov
¹³C NMR & LC-MSFollowing photorespiratory intermediatesProvides estimates of ¹³C-flux and isotopologue distribution. researchgate.net

Deuterium NMR for Direct Labeled Metabolite Detection.

Data Processing and Computational Tools for Flux Modeling

The quantitative analysis of metabolic fluxes using stable isotope tracers like L-SERINE (2,3,3-D3) is a multi-stage process that extends beyond mere data acquisition. researchgate.net Raw data from mass spectrometry (MS) must undergo rigorous processing and computational modeling to translate isotopic labeling patterns into meaningful metabolic flux rates. nih.govnih.gov This workflow involves correcting raw analytical signals, identifying labeled species, and using specialized software to solve complex mathematical models of metabolic networks. nih.govoup.com

The initial step after MS analysis involves the extraction of mass isotopomer distributions (MIDs) for serine and its downstream metabolites. This process requires sophisticated algorithms to identify and quantify the abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3) for a given compound. A critical data processing step is the correction for the natural abundance of stable isotopes (like ¹³C, ¹⁵N, and ¹⁷O), which can otherwise confound the interpretation of the labeling patterns derived from the L-SERINE (2,3,3-D3) tracer. oup.comnih.gov Software tools such as IsoCor are specifically designed for this purpose, ensuring that the measured isotopic patterns are attributable only to the administered tracer. oup.com

Once corrected MIDs are obtained, they serve as inputs for computational flux modeling. d-nb.info Metabolic Flux Analysis (MFA) and Stable Isotope-Resolved Metabolomics (SIRM) rely on software packages that use the experimental labeling data to estimate the rates of intracellular reactions. researchgate.netnih.gov These tools construct a model of the cell's metabolic network and then simulate the flow of the deuterium label from L-SERINE (2,3,3-D3) through interconnected pathways. d-nb.infovanderbilt.edu By minimizing the difference between the experimentally measured MIDs and the simulated MIDs, the software can calculate the most probable set of metabolic fluxes that produced the observed labeling pattern. wikipedia.org

Several computational tools are available to facilitate MFA, each with specific features for steady-state or isotopically non-stationary analyses. wikipedia.orgnumberanalytics.com

Interactive Table: Computational Tools for Metabolic Flux Analysis

Software ToolDescriptionApplicable DataKey Features
INCA A comprehensive package for Isotopomer Network Compartmental Analysis. vanderbilt.eduMS, NMRCapable of both steady-state MFA and isotopically non-stationary MFA (INST-MFA), making it suitable for dynamic studies. vanderbilt.eduwikipedia.org
13CFLUX2 A powerful software suite for stationary MFA. numberanalytics.comMS, NMRIncludes tools for model construction, flux estimation, and statistical analysis. nih.govnumberanalytics.comspringernature.com
OpenFlux An open-source software for modeling ¹³C-based MFA. numberanalytics.comMSProvides a user-friendly interface for flux estimation in a MATLAB environment. numberanalytics.com
FiatFlux A tool designed for ¹³C metabolic flux analysis from GC-MS data. nih.govGC-MSFocuses on calculating flux ratios in central carbon metabolism. nih.govspringernature.com
DIMet An open-source R-based tool for the differential analysis of targeted stable isotope tracing data. oup.comMSProvides a comprehensive toolbox for data correction, statistical analysis, and visualization of SIRM data. oup.com

Detailed Research Findings

Research has demonstrated the practical application of these methodologies in elucidating complex metabolic rewiring. In a study investigating the role of the oncoprotein SET, researchers used L-serine-D3 (2,3,3-²H₃-L-serine) in a metabolic flux assay to trace its contribution to one-carbon metabolism. pnas.org The catabolism of serine by the enzyme SHMT2 is a critical pathway that produces glycine and one-carbon units necessary for synthesizing purines like inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP). pnas.org

Interactive Table: Research Findings on Serine Flux

ConditionKey Metabolite MeasuredObservationImplication
SET Knockout Cells Glycine (m+2)Approximately 50% reduction in abundance. pnas.orgThe flux from serine to glycine is profoundly inhibited, indicating dampened one-carbon metabolism. pnas.org
SET Knockout Cells IMP, AMP, GMP (¹³C-labeled)Reduced levels of labeled purines. pnas.orgCompromised de novo synthesis of purines due to reduced flux from serine. pnas.org

This research exemplifies how the integration of a stable isotope tracer like L-SERINE (2,3,3-D3) with advanced data processing and computational flux modeling provides a powerful approach to quantitatively measure metabolic pathway activity and uncover critical regulatory mechanisms in cellular metabolism. numberanalytics.compnas.org

Integration of L Serine 2,3,3 D3 Tracing with Systems Biology Approaches

Combination with Proteomics and Transcriptomics for Multi-Omics Integration

Multi-omics integration combines data from different molecular levels to construct a holistic view of cellular states and transitions. L-serine (2,3,3-D3) tracing provides the metabolomics layer, offering critical information on metabolic flux that cannot be inferred from static measurements of gene or protein expression alone. When combined, these datasets can reveal how genetic variations or transcriptional changes translate into functional metabolic reprogramming.

In a "triomics" study on macrophage polarization, researchers used L-serine (2,3,3-D3) alongside labeled glucose to trace metabolic pathways in different macrophage subtypes (M0, M1, M2). utrgv.edu This approach allowed for the simultaneous analysis of metabolites, proteins, and histone modifications from a single sample. utrgv.edu The study revealed that in pro-inflammatory M1 macrophages, one-carbon metabolism appeared to be inhibited, as evidenced by reduced methyl group transfer from serine to histones. utrgv.edu This finding directly links a specific metabolic flux, traced by L-serine (2,3,3-D3), to epigenetic changes (histone methylation) that regulate the inflammatory response. utrgv.edu

Similarly, multi-omics analyses of triple-negative breast cancer cells treated with mitochondrial proteinase (ClpP) activators identified significant changes across the transcriptome, proteome, and metabolome. researchgate.net These analyses revealed decreased levels of L-serine following treatment, which correlated with the downregulation of mitochondrial processes at the transcript and protein levels. researchgate.net By integrating these datasets, researchers can identify critical metabolic nodes, like serine metabolism, that are functionally connected to changes in gene and protein expression, thereby revealing novel therapeutic vulnerabilities. researchgate.net

Table 1: Example of Multi-Omics Integration Using L-SERINE (2,3,3-D3)

Study FocusCell TypeTracer(s) UsedOmics Layers IntegratedKey FindingSource
Macrophage PolarizationHuman PBMC-derived Macrophages (M0, M1, M2)L-serine (2,3,3-D3), D-glucose (U-13C6)Metabolomics, Proteomics, Histone ModificationsDemonstrated that M1 macrophages exhibit inhibited one-carbon metabolism, indicated by reduced methyl transfer from serine to histones, linking metabolism to epigenetic regulation. utrgv.edu
Cancer Therapy ResponseTriple-Negative Breast Cancer Cells (SUM159)Not a tracer study, but integrated metabolomics with other omicsMetabolomics, Transcriptomics, ProteomicsShowed that decreased L-serine levels upon drug treatment correlated with downregulation of mitochondrial translation and matrix proteins, highlighting pathway disruption. researchgate.net

Computational Modeling and Simulation of Metabolic Networks

Data generated from L-serine (2,3,3-D3) tracing experiments are particularly powerful when fed into computational models of metabolic networks. These models use mathematical algorithms to estimate metabolic flux—the rate of turnover of molecules through a metabolic pathway. By measuring the rate of incorporation of deuterium (B1214612) from L-serine (2,3,3-D3) into downstream metabolites, researchers can quantify the activity of pathways like the serine, glycine (B1666218), one-carbon (SGOC) network.

A study focused on characterizing the SGOC network in human cancer developed a method that combines stable isotope tracing with high-resolution mass spectrometry and a mathematical model. nih.gov This approach allowed for the precise tracing of serine's metabolic fate. nih.gov A key finding was that while the expression level of a single gene was not a reliable predictor of metabolic flux, the collective expression of several genes within a specific pathway did allow for the successful prediction of that pathway's activity. nih.gov This demonstrates that integrating transcriptomic data into metabolic models significantly enhances their predictive power, bridging the gap between gene expression and metabolic function. nih.gov

These computational approaches are essential for:

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions at a system-wide level.

Identifying Metabolic Bottlenecks: Pinpointing enzymes or pathways that limit the flow of metabolites.

Simulating Perturbations: Predicting how the metabolic network will respond to genetic mutations or drug interventions.

Development of In Vitro and Cell-Based Metabolic Models

In vitro and cell-based models are fundamental tools for dissecting cellular metabolism, and L-serine (2,3,3-D3) is frequently used in these systems to investigate specific metabolic questions under controlled conditions. isotope.comisotope.com These models allow researchers to manipulate genetic and environmental factors and directly observe the metabolic consequences.

For instance, to study the role of serine metabolism in immune function, researchers used 2,3,3-D3 serine in cultured peritoneal macrophages. nih.gov They discovered that serine is required for the optimal production of the pro-inflammatory cytokine IL-1β. The tracing experiment demonstrated that serine is converted to glycine, which is then used for the synthesis of glutathione (B108866) (GSH), an essential antioxidant. nih.gov This finding revealed that serine metabolism supports the inflammatory response by maintaining GSH balance. nih.gov

In cancer research, L-serine (2,3,3-D3) combined with ¹⁵N labeling was used to trace de novo sphingolipid synthesis in A431 cancer cells. life-science-alliance.org The study aimed to understand the function of the enzyme serine palmitoyltransferase (SPT). By incubating the cells with the labeled serine for 24 hours and analyzing the newly synthesized sphingolipids in isolated mitochondria via mass spectrometry, the researchers could quantify the output of the pathway under different genetic conditions. life-science-alliance.org Furthermore, studies using cultured neurons and astroglia have suggested that D-serine is primarily derived from neurons, while L-serine is released from astroglia, highlighting how cell-based models can untangle the metabolic contributions of different cell types in a complex tissue like the brain. nih.gov

Table 2: Applications of L-SERINE (2,3,3-D3) in Cell-Based Models

Cell TypeTracerResearch QuestionKey FindingSource
Mouse Peritoneal Macrophages2,3,3-D3 SerineDoes serine metabolism impact macrophage function?Serine is required for glutathione (GSH) synthesis, which is necessary for optimal IL-1β mRNA expression upon LPS stimulation. nih.gov
Human A431 Cancer Cells(2,3,3-D3, ¹⁵N)-L-serineWhere does de novo sphingolipid synthesis occur?Traced the synthesis of sphingolipids to ER–mitochondria contact sites where the SPT enzyme is located. life-science-alliance.org
Cultured Neurons and AstrogliaNot specified, but models D/L-serine synthesisWhat is the cellular origin of D- and L-serine in the brain?D-serine appears to be derived from neurons, whereas L-serine is released from astroglia. nih.gov

Future Directions in Deuterium-Labeled Metabolomics

The field of deuterium-labeled metabolomics is poised for significant growth, driven by technological advancements and an expanding range of applications. The future will likely focus on several key areas:

Technological and Analytical Advancements: The demand for high-quality deuterium-labeled compounds is expected to increase, spurred by the growing adoption of advanced analytical techniques like high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. datahorizzonresearch.com Future efforts will also focus on developing more cost-effective and efficient synthesis methods for these tracers. datahorizzonresearch.com

Expansion into Personalized Medicine: Deuterium tracing is becoming crucial for biomarker discovery and the development of personalized medicine. datahorizzonresearch.com By elucidating individual metabolic phenotypes, these techniques can help predict disease progression and response to therapy.

Enhanced Drug Development: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to improve the metabolic stability and pharmacokinetic properties of drugs. acs.orgmusechem.com This "deuterium-enhanced" drug development is a growing area of pharmaceutical research. musechem.com

Standardization and Data Sharing: A critical future direction is the standardization of analytical procedures and data formats. nih.gov This will enable the creation of large, well-vetted spectral libraries and facilitate more effective data sharing and comparison across different laboratories, ultimately accelerating the pace of discovery. nih.gov

Novel Probes and Imaging: There is increasing interest in developing novel deuterium-labeled probes for in vivo imaging applications, which could provide non-invasive, real-time views of metabolic processes within a whole organism. datahorizzonresearch.com

Q & A

Q. How is L-Serine (2,3,3-D₃) utilized in NMR-based studies of biomolecular structure and dynamics?

L-Serine (2,3,3-D₃) is a deuterium-labeled amino acid that reduces proton signal complexity in NMR spectroscopy, enabling precise tracking of molecular interactions. Deuterium incorporation at specific positions (e.g., 2,3,3-D₃) minimizes spectral overlap, allowing researchers to resolve signals from adjacent hydrogen atoms in proteins or nucleic acids. Methodologically, this involves preparing isotopically labeled samples, optimizing NMR parameters (e.g., relaxation times, NOE effects), and comparing data with non-deuterated controls to validate structural assignments .

Q. What experimental protocols ensure the stability of L-Serine (2,3,3-D₃) during storage and handling?

To maintain isotopic integrity, store the compound at room temperature in airtight containers protected from light and moisture. Pre-weigh aliquots under inert gas (e.g., nitrogen) to minimize hydrolysis or isotopic exchange. Regularly validate purity via mass spectrometry or HPLC, referencing vendor-provided certificates of analysis (e.g., 98% chemical purity, 97% deuterium enrichment) .

Q. How can researchers design metabolic flux studies using L-Serine (2,3,3-D₃) to track serine metabolism in bacterial systems?

Incorporate L-Serine (2,3,3-D₃) into growth media and use LC-MS or GC-MS to trace deuterium enrichment in downstream metabolites (e.g., glycine, pyruvate). Control experiments should include non-labeled serine to distinguish isotopic effects from metabolic perturbations. Data interpretation requires normalization to natural isotope abundance and correction for kinetic isotope effects .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when deuterium labeling introduces unexpected spectral artifacts?

Cross-validate findings using complementary techniques like X-ray crystallography or cryo-EM. For NMR-specific discrepancies, perform 2D heteronuclear experiments (e.g., ¹H-¹³C HSQC) to isolate signals. Computational modeling (e.g., molecular dynamics simulations) can predict deuterium-induced conformational changes, aiding artifact identification .

Q. How do variations in deuterium enrichment levels (e.g., 97% vs. 99%) impact quantitative metabolic tracing studies?

Higher enrichment improves signal-to-noise ratios but may alter enzyme kinetics due to deuterium’s mass difference. Design dose-response experiments to assess metabolic incorporation efficiency. Use the following table to guide enrichment selection:

Enrichment LevelApplicationConsiderations
97% D₃Routine NMRCost-effective; suitable for stable systems
99% D₃High-resolution MSMinimizes natural abundance interference

Statistical tools like ANOVA can quantify enrichment-related variability .

Q. What methodologies integrate L-Serine (2,3,3-D₃) data with multi-omics approaches (e.g., transcriptomics) to study serine-dependent gene regulation?

Combine isotope-labeled metabolic profiling with RNA-seq or microarray data. For example, in Streptococcus pneumoniae, correlate serine uptake (via deuterium tracing) with transcriptomic changes in serine biosynthesis genes. Use bioinformatics pipelines (e.g., KEGG pathway analysis) to map metabolic-transcriptomic crosstalk, ensuring proper normalization to account for isotopic dilution effects .

Q. How can researchers address isotopic impurity in L-Serine (2,3,3-D₃) batches when reproducing published results?

Source compounds from certified vendors (e.g., Cambridge Isotope Laboratories) and request batch-specific certificates. Replicate experiments with multiple batches to isolate impurity-related outliers. Publish detailed isotopic purity metrics in methods sections to enhance reproducibility .

Methodological Best Practices

  • Literature Review : Use SciFinder or PubMed to identify prior applications of L-Serine (2,3,3-D₃) in your field. Focus on papers citing CAS No. 2332707-62-5 for synthesis protocols .
  • Data Reporting : Include isotopic enrichment percentages, storage conditions, and vendor details in supplementary materials. Adhere to journal guidelines (e.g., Journal of Clinical Practice and Research) for statistical and ethical disclosures .
  • Troubleshooting : For inconsistent results, re-analyze raw data with alternative software (e.g., NMRPipe, MestReNova) and consult crystallography databases (e.g., PDB) to verify structural assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.